molecular formula C19H19NO4 B5799729 2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione

2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B5799729
M. Wt: 325.4 g/mol
InChI Key: DXSQTVFMBYONLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as IBOD, is a chemical compound that has gained significant attention in the field of medicinal chemistry. IBOD is a heterocyclic compound that consists of a fused isoindole and pyrrolidine ring system. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of IBOD is not fully understood. However, studies have suggested that IBOD exerts its biological activities by modulating various signaling pathways. IBOD has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. IBOD has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
IBOD has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IBOD can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In vivo studies have demonstrated that IBOD can reduce tumor growth, decrease inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of IBOD is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of IBOD include its low solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on IBOD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of IBOD. Another area of research is the elucidation of the exact mechanism of action of IBOD. This will help to identify potential targets for therapeutic intervention. Additionally, further studies are needed to investigate the potential of IBOD as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

The synthesis of IBOD involves the reaction of 4-isobutoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of IBOD. This method has been optimized to produce high yields of IBOD with excellent purity.

Scientific Research Applications

IBOD has been extensively studied for its potential therapeutic applications. One of the major areas of research is the anti-inflammatory and analgesic properties of IBOD. Studies have shown that IBOD can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. IBOD has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[[4-(2-methylpropoxy)phenyl]methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13(2)11-23-15-9-7-14(8-10-15)12-24-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSQTVFMBYONLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-methylpropoxy)benzyl]oxy}-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.